Ethyl 2-bromobenzoate

Übersicht

Beschreibung

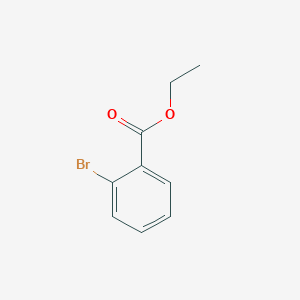

Ethyl 2-bromobenzoate (CAS: 6091-64-1) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It features a bromine substituent at the ortho position of the benzene ring, making it a key intermediate in organic synthesis. The compound is widely used in pharmaceuticals, materials science, and catalysis research, with applications in:

- Cross-coupling reactions (e.g., Mizoroki–Heck reactions) .

- Synthesis of hole-transporting materials (HTMs) for perovskite solar cells .

- Experimental phasing in crystallography via SHELX programs .

Its physical properties include a density of 1.440 g/mL, a boiling point of 117°C (at 17 mmHg), and a yellow liquid appearance under standard conditions . Purity for research-grade material exceeds 98%, with storage recommendations at -20°C (1 month) or -80°C (6 months) .

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The most straightforward method involves direct esterification of 2-bromobenzoic acid with ethanol under acidic conditions. This approach leverages Brønsted acid catalysts such as sulfuric acid to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol.

Reaction Protocol

-

Reagents : 2-Bromobenzoic acid (1.0 eq), absolute ethanol (10 eq), concentrated sulfuric acid (0.1 eq).

-

Conditions : Reflux at 78°C for 12–24 hours under anhydrous conditions.

-

Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and rotary evaporation.

-

Purification : Distillation under reduced pressure (117°C at 17 mmHg).

This method typically achieves 60–70% yield in laboratory settings, though prolonged reaction times risk side reactions such as ether formation .

Table 1: Acid-Catalyzed Esterification Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.05–0.2 eq H₂SO₄ | Maximizes at 0.1 eq |

| Reaction Time | 12–18 hours | >90% conversion after 18 h |

| Ethanol Excess | 8–12 eq | Prevents reversible hydrolysis |

Sulfonimidate-Mediated Ethylation

A specialized method developed for sterically hindered acids employs sulfonimidates as ethylating agents. This approach circumvents the need for strong acids, making it suitable for acid-sensitive substrates .

Procedure

-

Reagents : 2-Bromobenzoic acid (3.00 mmol), sulfonimidate (3.00 mmol), tetrahydrofuran (25 mL).

-

Conditions : Reflux at 66°C for 120 hours under nitrogen.

-

Monitoring : TLC analysis (hexane:EtOAc 6:1) confirms conversion to this compound.

-

Isolation : Pentane precipitation of unreacted acid, followed by Kugelrohr distillation.

This method yields 47% of product with >95% purity, though the extended reaction time limits industrial applicability .

Table 2: Sulfonimidate Method Performance

| Metric | Value |

|---|---|

| Yield | 47% |

| Purity (HPLC) | >95% |

| Reaction Scale | Up to 100 g |

Carbodiimide-Promoted Esterification

The Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a room-temperature alternative. This method activates the carboxylic acid as an acyloxy intermediate, facilitating nucleophilic substitution .

Protocol

-

Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

-

Conditions : Stirring in dichloromethane at 25°C for 6–12 hours.

-

Byproduct Removal : Filtration of dicyclohexylurea precipitate.

-

Purification : Column chromatography (silica gel, hexane/EtOAc).

Yields reach 75–85% with minimal racemization, though DCC's toxicity necessitates careful handling .

Table 3: Carbodiimide Method Comparison

| Promoter | Yield (%) | Byproduct Solubility |

|---|---|---|

| DCC | 75–85 | Low (precipitates) |

| EDC | 70–80 | High (aqueous removal) |

Mitsunobu Reaction

For chiral retention-sensitive applications, the Mitsunobu reaction provides stereochemical control via trialkylphosphine and azodicarboxylate reagents.

Key Steps

-

Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (1.5 eq), triphenylphosphine (1.3 eq), diethyl azodicarboxylate (1.3 eq).

-

Conditions : THF at 0°C → 25°C over 4 hours.

-

Workup : Aqueous wash to remove hydrazine byproducts.

This method achieves 80–90% yield but requires stoichiometric reagents, increasing costs .

Table 4: Mitsunobu Reaction Economics

| Factor | Impact |

|---|---|

| Reagent Cost | $12–15/g product |

| Atom Economy | <40% |

| Stereochemical Purity | >99% ee |

Titanium-Catalyzed Industrial Synthesis

Large-scale production employs titanium(IV) isopropoxide as a Lewis acid catalyst, enabling continuous-flow processes.

Industrial Protocol

-

Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (5 eq), Ti(OiPr)₄ (0.05 eq).

-

Conditions : 150°C in a continuous stirred-tank reactor (CSTR), residence time 2 hours.

-

Product Recovery : Molecular sieves for water removal, yielding 85–90% conversion.

This method excels in scalability, with throughputs exceeding 100 kg/day in optimized plants .

Table 5: Catalytic Methods Comparison

| Method | Temperature (°C) | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed | 78 | 0.1 eq H₂SO₄ | 60–70 |

| Titanium-Catalyzed | 150 | 0.05 eq Ti | 85–90 |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to 2-bromobenzoic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is used under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Reduction: 2-bromobenzyl alcohol.

Hydrolysis: 2-bromobenzoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-bromobenzoate serves as a versatile intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Synthesis of Aryl Compounds

This compound is commonly used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to synthesize aryl compounds. For instance, it can react with organoboranes to produce biaryl compounds, which are vital in drug development .

Production of Benzoyl Derivatives

The compound can be hydrolyzed to yield 2-bromobenzoic acid, which is further utilized in synthesizing benzoyl derivatives. These derivatives are significant in the synthesis of dyes and fragrances .

Biological Applications

This compound has been investigated for its biological properties, including antimicrobial and antifungal activities. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound and its derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. This makes it a candidate for developing new antimicrobial agents .

Material Science

In material science, this compound is utilized in synthesizing polymeric materials. Its functional groups allow for the incorporation into polymer chains, enhancing properties like thermal stability and mechanical strength.

Polymer Synthesis

The compound can be used as a monomer or a cross-linking agent in the production of polymers with specific functionalities. The bromine atom facilitates further reactions that modify polymer properties for applications in coatings and adhesives .

Synthesis of Functionalized Aryldimethylsilanols

In a study published in Organic Letters, this compound was used as a substrate for synthesizing aryldimethylsilanols via palladium-catalyzed silylation reactions. The study reported high yields and demonstrated the utility of this compound in forming complex silanol derivatives .

Development of Antifungal Agents

A research article highlighted the synthesis of new antifungal agents derived from this compound. The derivatives showed promising activity against fungal strains resistant to conventional treatments, suggesting potential applications in pharmaceutical development .

Wirkmechanismus

The mechanism of action of ethyl 2-bromobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding acid and alcohol .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Hydrolytic Stability

Ethyl 2-bromobenzoate exhibits distinct reactivity compared to its meta- and para-bromo isomers. A 2022 study evaluated hydrolytic stability in alkaline media, rat plasma, and rat liver microsomes :

| Compound | Base Media (t₁/₂, min) | Rat Plasma (t₁/₂, min) | Microsomes (t₁/₂, min) |

|---|---|---|---|

| This compound (10) | 15 | 10 | N.D. |

| Ethyl 3-bromobenzoate (11) | 25 | 11 | 12 |

| Ethyl 4-bromobenzoate (12) | 12 | 12 | 10 |

| Methyl benzoate (1) | 29 | 17 | N.D. |

Key Findings :

- Steric and Electronic Effects : The ortho isomer (10) hydrolyzes faster in base than the meta isomer (11) due to steric hindrance destabilizing the transition state. The para isomer (12) shows intermediate stability.

- Plasma Stability : All bromobenzoates degrade similarly in rat plasma (~10–12 min), suggesting enzyme-mediated hydrolysis dominates over positional effects.

Catalytic Reactivity

This compound is a challenging substrate in catalysis due to its electron-withdrawing bromine and coordinating ester group. In nickel-catalyzed cross-couplings, it achieved moderate yields (44–65%) with alkyl bromides, outperforming sterically hindered analogs like isopropyl 2-bromobenzoate , which failed in hydrogenation reactions .

Physical and Spectroscopic Properties

| Property | This compound | Ethyl 4-Bromobenzoate* | Methyl Benzoate |

|---|---|---|---|

| Density (g/mL) | 1.440 | ~1.45 (estimated) | 1.094 |

| Boiling Point (°C) | 117 (17 mmHg) | Higher (symmetry) | 199 |

| LogP (HPLC) | 3.00 | N.D. | 1.96 |

| IR Absorption (C=O, cm⁻¹) | 1728 | ~1725 | 1710 |

*Data for ethyl 4-bromobenzoate inferred from structural analogs .

Notes:

Biologische Aktivität

Ethyl 2-bromobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its synthesis, stability, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H9BrO2

- Molecular Weight : 229.07 g/mol

- CAS Number : 6091-64-1

- Physical State : Liquid (colorless to light yellow)

Synthesis

This compound can be synthesized through various methods, including the esterification of 2-bromobenzoic acid with ethanol under acidic conditions. A typical synthesis involves refluxing 2-bromobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid or using more environmentally friendly methods involving ionic liquids or microwave-assisted synthesis .

Stability and Hydrolytic Activity

Recent studies have investigated the hydrolytic stability of this compound compared to other brominated esters. It exhibits a half-life () of approximately 15 minutes under base-catalyzed hydrolysis conditions, which is higher than that of ethyl 4-bromobenzoate (12 minutes) but comparable to unsubstituted ethyl benzoate (15 minutes). This suggests that the position of the bromine atom significantly affects the compound's reactivity .

Table 1: Hydrolytic Stability Comparison

| Compound | Half-Life () |

|---|---|

| This compound | 15 minutes |

| Ethyl 4-bromobenzoate | 12 minutes |

| Unsubstituted ethyl benzoate | 15 minutes |

| Ethyl 3-bromobenzoate | 25 minutes |

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it can disrupt bacterial cell membranes, leading to cell death. This mechanism was particularly evident in tests against Escherichia coli, where membrane permeability increased significantly upon exposure to the compound .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations for inhibiting bacterial growth .

- Environmental Impact : Research into its environmental persistence showed that while this compound is relatively stable in aqueous environments, it can undergo degradation under certain conditions, which is crucial for assessing its ecological footprint .

Applications

Given its biological properties, this compound can be utilized in various applications:

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibacterial agents.

- Agricultural Chemicals : Potential use as a biopesticide due to its efficacy against certain pathogens.

- Chemical Synthesis : Serves as an intermediate in organic synthesis reactions, particularly in the preparation of more complex aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-bromobenzoate with high yield and purity?

- Methodological Answer : this compound is typically synthesized via bromination of ethyl benzoate using brominating agents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

- Temperature : Maintain 0–5°C to control exothermic reactions.

- Solvent : Use anhydrous dichloromethane or carbon tetrachloride to avoid hydrolysis.

- Purification : Isolate the product via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Br₂/FeBr₃ | 85–90 | >98% | 0–5°C, 12 h reaction time |

| NBS (N-bromosuccinimide) | 75–80 | 95% | RT, radical initiator (AIBN) |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows a triplet at δ 1.3–1.4 ppm (CH₃ of ethyl group), a quartet at δ 4.3–4.4 ppm (CH₂), and aromatic protons at δ 7.3–8.1 ppm. ¹³C NMR confirms the ester carbonyl at ~168 ppm .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br at ~560 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotopic pattern) .

Q. What are the critical parameters for recrystallizing this compound to ensure purity?

- Methodological Answer : Use a solvent system with low solubility at room temperature (e.g., ethanol/water). Slowly cool the hot saturated solution to 0°C to form large crystals. Filter under reduced pressure and dry in a vacuum desiccator. Monitor purity via melting point (reported: 34–36°C) and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths and angles. Key steps:

- Crystal Growth : Use slow evaporation of a hexane/ethyl acetate mixture.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K).

- Refinement : Apply SHELXL for anisotropic displacement parameters and electron density mapping to confirm bromine positioning .

Q. What strategies can resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Control Experiments : Verify reaction conditions to rule out side products (e.g., di-brominated derivatives).

- Literature Benchmarking : Cross-reference with NIST Chemistry WebBook or PubChem data for known artifacts .

Q. How to design mechanistic studies to investigate the bromination pathway of ethyl benzoate derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ⁸¹Br-labeled Br₂ to track regioselectivity via MS/MS fragmentation.

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.

- Computational Modeling : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to calculate activation energies for competing pathways .

Eigenschaften

IUPAC Name |

ethyl 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHBTVQFPVSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209751 | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-64-1 | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6091-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.